Caramel - 1343-75-5

Caramel

Catalog Number: EVT-1512771
CAS Number: 1343-75-5
Molecular Formula: C10H9BrFe 10*
Molecular Weight: 0
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Product Introduction

Source

Caramel is derived from natural sugars found in various plants. The most common source is sugar cane or sugar beet. During the caramelization process, these sugars are heated to high temperatures (typically between 160°C to 180°C), leading to the formation of new compounds through both thermal decomposition and the Maillard reaction when proteins are present .

Classification

Caramel can be classified into several types based on its production method:

  • Plain Caramel: Produced without the addition of acids or alkalis.
  • Ammonia Caramel: Made in the presence of ammonium compounds.
  • Sulfite Ammonia Caramel: Involves both sulfite and ammonium compounds.
  • Caustic Sulfite Caramel: Produced using sulfite without ammonium .
Synthesis Analysis

Methods

The synthesis of caramel involves several methods, primarily focusing on the controlled heating of carbohydrate sources. Key methods include:

  1. Dry Heating: Sugars are heated until they melt and begin to caramelize.
  2. Wet Heating: Water is added to sugar before heating, allowing for more controlled caramelization.
  3. Addition of Acids or Bases: The introduction of acids (like citric acid) or bases (like sodium bicarbonate) can influence the flavor and color of the final product.

Technical Details

The Maillard reaction plays a significant role in caramel synthesis, particularly when proteins are present. This reaction occurs between reducing sugars and amino acids, leading to complex flavor profiles. The process typically requires precise temperature control and timing to achieve the desired color and flavor without burning .

Molecular Structure Analysis

Structure

  • 4-Methylimidazole: A compound that can form during caramelization and is often monitored due to its potential health effects.
  • Furfurals: Compounds that contribute to the aroma and flavor.

Data

The molecular weight of 4-methylimidazole is approximately 82.1 g/mol, while other components vary widely in structure and mass depending on their formation conditions .

Chemical Reactions Analysis

Reactions

Caramelization involves several chemical reactions:

  1. Dehydration: Loss of water molecules from sugar molecules as they heat up.
  2. Polymerization: Formation of larger molecules from smaller sugar units.
  3. Formation of Flavor Compounds: Various volatile compounds are generated that impart distinctive flavors.

Technical Details

The reactions can be influenced by factors such as temperature, pH, and the presence of other ingredients (like acids or bases). For example, higher temperatures accelerate caramelization but may lead to undesirable burnt flavors if not carefully managed .

Mechanism of Action

Process

The mechanism behind caramel formation involves several steps:

  1. Heating: Sugars are heated until they melt.
  2. Decomposition: At high temperatures, sugars decompose into simpler molecules.
  3. Recombination: These simpler molecules then recombine to form complex structures that give rise to color and flavor.

Data

The temperature range for optimal caramelization is generally between 160°C to 180°C. At these temperatures, sugars begin to break down effectively while avoiding excessive burning .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Varies from light amber to dark brown depending on cooking time.
  • Taste: Sweet with complex flavors ranging from nutty to bitter.

Chemical Properties

Relevant data indicate that different types of caramel exhibit varying levels of sweetness and bitterness based on their production methods .

Applications

Scientific Uses

Caramel has numerous applications beyond culinary uses:

  • Food Coloring Agent: Used extensively in beverages (like colas) and sauces for coloring.
  • Flavor Enhancer: Provides depth to various food products due to its complex flavor profile.
  • Research Applications: Studied for its potential health impacts due to by-products like 4-methylimidazole.
Introduction to Caramel: Definition, Historical Context, and Academic Significance

Etymology and Historical Evolution of Caramelization

The linguistic journey of "caramel" reveals a tapestry of cultural exchanges. The English term derives from the 18th-century French word "caramel", denoting burnt sugar, which itself originated from the Old Spanish "caramelo". Earlier etymological roots remain contested:

  • Medieval Latin Theory: Some scholars propose derivation from cannamellis (from canna, "cane" + mellis, "honey") [1] [5].
  • Arabic Theory: Alternative hypotheses trace it to the Arabic kora-moħalláh ("ball of sweet"), reflecting early sugar confections [5] [8].
  • Portuguese Connection: Portuguese caramelo may have served as the direct bridge to European languages [8].

Historically, caramelization technology emerged independently across civilizations:

  • Arab Confectioners (c. 1000 AD): Developed primitive caramel by crystallizing sugar-water syrups, initially for cosmetic purposes (depilatory sugaring) before culinary use [8] [9].
  • European Refinement (17th–18th c.): French confectioners systematized production techniques as sucrose became commercially available. Early recipes used pure sugar or sugar-water solutions [5] [9].
  • Dairy Innovation (1860): The incorporation of milk fats revolutionized caramel, yielding softer, scoopable textures distinct from brittle sugar glasses [8] [9].

Table 1: Historical Milestones in Caramel Development

PeriodInnovationCultural Context
c. 1000 ADSugar-water crystallizationArab cosmetic/culinary practices
1725Term "caramel" enters French lexiconEuropean confectionery trades
1860Milk-fat incorporationIndustrial dairy production
1977Salted butter caramel (Henri Le Roux)Breton culinary identity [5]

This evolution underscores caramel's transition from a specialty sweetener to a versatile ingredient in industrial and artisanal food systems.

Caramel in Global Culinary Traditions: A Cross-Cultural Analysis

Caramel's integration into global cuisines demonstrates remarkable adaptation to regional palates and ingredients, transcending its European origins:

Traditional Applications

  • French Pâtisserie: Caramel au beurre salé (salted butter caramel) leverages Brittany’s mineral-rich butter, protected historically via salt tax exemptions (la gabelle du sel). Integral to tarte Tatin and crème caramel [5] [9].
  • Mexican Cajeta: Goat’s milk substitutes dairy, yielding a tangy, viscous caramel used in dulce de leche-style desserts or savory applications (e.g., taco glazes) [9].
  • Japanese Wagashi: Artisanal amezake (sweet sake) caramel incorporates rice syrup for subtle sweetness in traditional confections [2].

Modern Fusion Dynamics

Globalization has catalyzed innovative cross-cultural pairings:

  • Savory Integration: Moroccan tajines employ caramelized fruit reductions; Korean BBQ uses caramel-based glazes [2] [4].
  • Texture Hybridization: Ramen burgers (Japan/USA) feature caramelized noodle "buns"; sushi burritos blend caramelized rice with non-traditional fillings [4].
  • Flavor Synergies: Salted caramel’s global proliferation (from Henri Le Roux’s 1977 invention) exploits salt’s ability to enhance perceived sweetness [5] [9].

Table 2: Caramel in Regional Cuisines

RegionFormSignature UseDistinctive Feature
FranceSauceTarte Tatin, crème caramelSalted butter base
MexicoCajetaFlans, churro fillingGoat’s milk, cinnamon infusion
Middle EastSolid confectionsBaklava layers, qatayef fillingRosewater/honey notes
JapanAmezake reductionWagashi sweets, mochi glazesRice syrup, delicate sweetness

This culinary diversification reflects caramel’s unique capacity to bridge traditional techniques and avant-garde gastronomy.

Scientific Relevance of Caramel in Food Chemistry and Material Science

Caramelization constitutes a cascade of dehydration, fragmentation, and polymerization reactions distinct from the Maillard reaction (which involves amino acids). Key scientific dimensions include:

Reaction Chemistry

  • Thermal Degradation: Sucrose inversion (to glucose + fructose) at 160°C (320°F), followed by enolization and dehydration [7].
  • Volatile Compound Formation:
  • Furans (nutty aroma): 5-Hydroxymethylfurfural (5-HMF)
  • Diacetyl (buttery notes)
  • Maltol (toast-like flavor) [3] [7].
  • Polymerization: Forms three high-molecular-weight pigments:
  • Caramelan (C~12~H~18~O~9~) – Light brown, bitter
  • Caramelen (C~36~H~50~O~25~) – Medium brown
  • Caramelin (C~96~H~102~O~51~) – Dark brown, insoluble [3] [7].

Industrial Classification (JECFA/EU)

Four classes govern food applications based on reactants and isoelectric points:

Table 3: Caramel Color Classification System [3]

ClassE-NumberReactantsIsoelectric PointPrimary Use
Class IE150aHeat, no ammonia/sulfites<3.0Spirits, high-proof alcohol
Class IIE150bSulfite compounds4.0–6.0Vinegars, cognacs
Class IIIE150cAmmonia compounds5.0–7.0Beer, soy sauce, baked goods
Class IVE150dSulfite-ammonia2.0–4.5Soft drinks, acidic systems

Functional Properties Beyond Color

  • Antioxidant Activity: Furans and phenolic compounds in caramel scavenge free radicals, enhancing shelf-life in beverages [3].
  • Texture Engineering: In confections, moisture content (controlled via heating to 118–130°C) dictates rheology:
  • Soft caramels: ~10% moisture, chewy texture
  • Hard caramels: <3% moisture, glassy structure [3] [7].
  • Colloidal Stability: Electrostatic charge (determined by pI) prevents flocculation in acidic or alcoholic systems [3].

Caramel’s complexity as a functional ingredient and reaction model continues to inspire research in non-enzymatic browning kinetics and food polymer science.

Properties

CAS Number

1343-75-5

Product Name

Caramel

Molecular Formula

C10H9BrFe 10*

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